N-(3,4,5-trimethoxyphenyl)benzamide is a compound that belongs to the class of benzamides, characterized by a benzene ring bonded to an amide group and substituted with a 3,4,5-trimethoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.
The compound is synthesized through various chemical methods that typically involve the reaction of benzoyl chlorides with amines or other derivatives containing the trimethoxyphenyl group. Research studies have explored its synthesis and biological properties, highlighting its relevance in drug development .
N-(3,4,5-trimethoxyphenyl)benzamide can be classified as:
The synthesis of N-(3,4,5-trimethoxyphenyl)benzamide typically involves several key steps:
For example, one common method involves:
The molecular structure of N-(3,4,5-trimethoxyphenyl)benzamide features:
Key structural data includes:
N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions:
For instance, under specific conditions (e.g., using strong bases), the compound may react with alkyl halides to form alkylated derivatives .
The mechanism of action for N-(3,4,5-trimethoxyphenyl)benzamide is primarily linked to its interactions with biological targets:
Research indicates that compounds similar to N-(3,4,5-trimethoxyphenyl)benzamide can disrupt microtubule dynamics by binding to tubulin at the colchicine site, leading to mitotic arrest and apoptosis in cancer cells .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry are used to characterize this compound .
N-(3,4,5-trimethoxyphenyl)benzamide has potential applications in various scientific fields:
The identification of N-(3,4,5-trimethoxyphenyl)benzamide derivatives as pharmacologically significant scaffolds originated from systematic efforts to optimize natural product leads, particularly combretastatin A-4 (CA-4). CA-4, isolated from the African bush willow Combretum caffrum, demonstrated potent tubulin polymerization inhibition but suffered from metabolic instability due to its cis-stilbene core [3] [4]. Medicinal chemists sought stabilized bioisosteres by replacing the olefinic bridge with rigid heterocycles or amide linkages, leading to the emergence of benzamide-based analogs featuring the 3,4,5-trimethoxyphenyl (TMP) pharmacophore. Early synthetic efforts focused on simple benzamides like N-(3,4,5-trimethoxyphenyl)benzamide as molecular probes to investigate structure-activity relationships (SAR) in antitubulin agents [1] [4].
By the early 2000s, these compounds transitioned from tools for biochemical target exploration to starting points for rational drug design. The chemical tractability of the scaffold enabled rapid diversification—researchers could systematically modify the benzamide ring’s substitution pattern or the TMP group’s methoxy positioning to fine-tune target affinity. For example, introducing electron-withdrawing groups (e.g., chlorine at the para position of the benzoyl ring) enhanced cytotoxic potency in leukemia cell lines by 5-fold compared to unsubstituted analogs [1]. This era established N-(3,4,5-trimethoxyphenyl)benzamide as a versatile template for oncology, with derivative EVT-4528568 entering preclinical evaluation as a tubulin-binding agent [1].
Table 1: Structural Evolution of TMP-Benzamide Scaffold in Drug Discovery
Phase | Key Structural Features | Primary Therapeutic Focus | Representative Derivatives |
---|---|---|---|
Natural Precursor | cis-Stilbene with 3,4,5-TMP and 4-hydroxy/methoxy groups | Antivascular/antitubulin | Combretastatin A-4 |
Early Synthetic | Amide-linked TMP-benzene; minimal substitution | Tubulin inhibition screening | N-(3,4,5-Trimethoxyphenyl)benzamide |
Optimized Agents | Halogen/substituent on benzoyl; heterocyclic linkers | Multi-target oncology agents | Pyrrolizines 16a-d [3] |
Hybrid Scaffolds | TMP-benzamide conjugated with kinase inhibitors | Dual tubulin/kinase inhibition | Triazinone-CA-4 analogs [4] |
The N-(3,4,5-trimethoxyphenyl)benzamide architecture possesses three critical structural elements that govern its bioactivity:
Amide Bond as Conformational Director: Unlike the rigid cis-olefin of CA-4, the benzamide’s C(=O)-NH linkage introduces controlled rotational flexibility. X-ray crystallography shows that the dihedral angle between the TMP and benzoyl rings ranges from 30–60°, allowing adaptation to diverse target geometries [9]. However, this flexibility is constrained by resonance effects—the amide bond’s partial double-bond character restricts free rotation, maintaining a near-coplanar orientation optimal for target engagement. This balance enables inhibition of structurally distinct targets like tubulin and acetylcholinesterase (AChE) with the same core scaffold [6].
Benzoyl Ring as a Synthetic Handle: The benzoyl group’s substitutable positions allow precise modulation of electronic, steric, and solubility properties. Para-substitution with electron-withdrawing groups (e.g., Cl, CN) enhances cellular uptake and metabolic stability, as evidenced by the 4-chloro analog EVT-4528568’s superior antitumor activity compared to unsubstituted benzamides [1]. Ortho-substitution induces steric hindrance, twisting the benzoyl ring out of plane and diminishing tubulin affinity but potentially improving selectivity for kinase targets [3].
Table 2: Impact of Benzoyl Substitution on Molecular Properties
Substituent | Position | Lipophilicity (cLogP Δ) | Tubulin IC₅₀ (μM) | Kinase Selectivity |
---|---|---|---|---|
None | - | 0 (Ref) | >10 | Low |
Chloro | para | +0.5 | 2.1 | Moderate |
Methoxy | meta | +0.3 | 8.7 | Low |
Amino | ortho | -0.9 | >50 | High (CDK2/EGFR) |
The N-(3,4,5-trimethoxyphenyl)benzamide scaffold has emerged as a privileged structure for multi-target drug design (MTDD), particularly in complex diseases like Alzheimer’s and cancer where single-target agents often show limited efficacy. Its modular synthesis enables systematic incorporation of pharmacophores targeting complementary pathways:
Alzheimer’s Disease: Hybrid derivatives inhibiting both acetylcholinesterase (AChE) and β-secretase (BACE1) were developed by conjugating the TMP-benzamide core with fragments of known neuroactive agents. Compound JW1 (a bis-benzamide analog) demonstrated dual AChE/BACE1 inhibition (IC₅₀ = 0.056 μM and 9.01 μM, respectively), rivaling donepezil (AChE IC₅₀ = 0.046 μM) and quercetin (BACE1 IC₅₀ = 4.89 μM) . Molecular docking revealed that the TMP moiety binds to AChE’s peripheral anionic site, while the benzamide carbonyl H-bonds with catalytic residues in BACE1, enabling simultaneous modulation of amyloidogenesis and cholinergic signaling .
Oncology: Incorporating the TMP-benzamide unit into pyrrolizine or triazinone frameworks yielded multi-kinase/tubulin inhibitors. Pyrrolizine-benzamide 16a (IC₅₀ = 0.52–6.26 μM in MCF-7/ADR cells) concurrently inhibited tubulin polymerization and oncogenic kinases (CDK2, EGFR), inducing G2/M arrest and apoptosis [3]. Similarly, triazinone-linked CA-4 analog 6 suppressed MDA-MB-231 proliferation (IC₅₀ = 1.36 μM) by dual β-tubulin/VEGFR-2 inhibition [4]. The TMP moiety’s role as a “molecular glue” enables stabilization of diverse target complexes—kinase inhibition arises from benzamide stacking in ATP pockets, while tubulin disruption relies on TMP burial in the colchicine site [3] [4].
Neuropathic Pain: Reductive amination products like compound 10 (IC₅₀ = 1.9 μM for T-type Caᵥ3.2; 4.3 μM for N-type Caᵥ2.2) validated the scaffold’s utility beyond oncology. Here, the TMP group’s hydrophobicity promotes membrane penetration, allowing blockade of peripheral and central calcium channels implicated in pain signaling [6] [7].
Table 3: Multi-Target Profiles of Key N-(3,4,5-Trimethoxyphenyl)benzamide Derivatives
Compound | Structural Features | Primary Targets (IC₅₀/ Kᵢ) | Therapeutic Application |
---|---|---|---|
JW1 | Bis-benzamide with m-OCH₃ | AChE (0.056 μM); BACE1 (9.01 μM) | Alzheimer’s disease |
Pyrrolizine 16a | TMP-benzamide fused to pyrrolizine | Tubulin (2.1 μM); CDK2 (0.38 μM) | Multi-drug resistant cancer [3] |
Triazinone 6 | Triazinone-linked TMP-benzamide | β-Tubulin (1.8 μM); VEGFR-2 (0.12 μM) | Metastatic breast cancer [4] |
Calcium blocker 10 | 3-Benzamide with p-OCH₃-TMP amine | Caᵥ3.2 (1.9 μM); Caᵥ2.2 (4.3 μM) | Neuropathic pain [6] [7] |
The scaffold’s success in MTDD stems from its protonation-state plasticity—the benzamide can switch between neutral and ionized forms depending on microenvironmental pH, facilitating engagement with both hydrophobic (e.g., tubulin) and polar (e.g., AChE) targets. This adaptability, combined with synthetic accessibility, positions N-(3,4,5-trimethoxyphenyl)benzamide as a cornerstone for next-generation polypharmacology agents [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: